3-Bromo-N1-phenylbenzene-1,2-diamine

Cross-coupling Regioselectivity Suzuki-Miyaura

Researchers requiring a pre-functionalized ortho-diamine with a differentiated N1-phenyl group and a 3-bromo handle for sequential cross-coupling face supply fragmentation. This compound eliminates statistical mixtures from direct diamination and provides the exact regiochemistry needed for Buchwald-Hartwig/Suzuki diversification ortho to the N1-phenylamino group. - Enables sequential C-N/C-C bond construction without protecting-group manipulation. - The 3-Br isomer raises oxidation potential vs. non-halogenated analogs, widening the stability window for electropolymerized films. - BenchChem stocks this building block for immediate dispatch, supporting both discovery-scale synthesis and process development.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
Cat. No. B13108106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N1-phenylbenzene-1,2-diamine
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C(=CC=C2)Br)N
InChIInChI=1S/C12H11BrN2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H,14H2
InChIKeyQPPCNFWPXMMJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N1-phenylbenzene-1,2-diamine: Identity & Structural Class


3-Bromo-N1-phenylbenzene-1,2-diamine (CAS 1642542-07-1, molecular formula C12H11BrN2, molecular weight 263.13 g/mol) is an aromatic ortho-diamine derivative belonging to the N-arylbenzene-1,2-diamine class . It features a bromine substituent at the 3-position of the benzene-1,2-diamine core and an N1-phenyl group, distinguishing it from non-halogenated N-phenyl-o-phenylenediamine (CAS 534-85-0) and positional isomers such as 4-bromo-N1-phenylbenzene-1,2-diamine (CAS 68765-53-7) and 5-bromo-N1-phenylbenzene-1,2-diamine (CAS 343952-87-4) . The presence of both the electron-withdrawing bromine atom and two nucleophilic amine groups defines its reactivity profile in cross-coupling, condensation, and electrochemical transformations [1].

Class
N-Arylbenzene-1,2-diamine with Br at 3-position
Substitution Pattern
Br ortho to N1-phenyl; meta to C2-amine
Reactivity Profile
Cross-coupling, condensation, electrochemical transformations

3-Bromo-N1-phenylbenzene-1,2-diamine: Why Generic Substitution Fails


Generic substitution among N1-phenylbenzene-1,2-diamines is precluded by the interplay of bromine regioposition, steric accessibility, and electronic modulation, which collectively govern reaction regioselectivity and product yields. Bromine at the 3-position introduces an electron-withdrawing inductive effect (-I) and a weaker resonance-donating effect (+M) that differ from the 4-bromo isomer’s dominant -I effect and the 5-bromo isomer’s distinct conjugation pathway [1]. These electronic differences translate into divergent oxidative polymerization potentials, nucleophilic aromatic substitution rates, and cross-coupling reactivity [2]. The N1-phenyl substituent further modulates the electron density at both amine nitrogens and at the brominated ring, affecting chelation behavior and the stability of electrogenerated radical cation intermediates in a manner not replicated by N1-alkyl analogs or non-brominated N-phenyl-o-phenylenediamine [3].

Bromine regioposition (3- vs 4- or 5-) alters electronic -I/+M balance, changing reaction rates and regioselectivity.
N1-phenyl modulation of amine electron density differs from N-alkyl analogs, affecting chelation and radical cation stability.
Oxidation potential and electropolymerization behavior may not transfer from the non-brominated parent (CAS 534-85-0).

3-Bromo-N1-phenylbenzene-1,2-diamine: Differentiation vs. Closest Analogs


Pd-Catalyzed Cross-Coupling Regiochemical Differentiation

The 3-bromo substitution pattern in 3-bromo-N1-phenylbenzene-1,2-diamine provides a unique steric and electronic environment that directs Pd-catalyzed cross-coupling to the brominated position with regioselectivity distinct from its 4-bromo and 5-bromo isomers [1]. Under typical Suzuki-Miyaura conditions (Pd(PPh3)4, 2M Na2CO3, DME, 80 °C), the 3-bromo isomer undergoes oxidative addition at rates influenced by the ortho relationship of the bromine to the N1-phenylamine group and the meta relationship to the C2-amine, a topology that is not reproduced by the 4-bromo or 5-bromo congeners [1]. This differential rate translates into observable yield differences when the same boronic acid coupling partner is employed, making the 3-bromo isomer the preferred choice when ortho-functionalization of the diamine core is desired.

Cross-Coupling Regiochemistry
Reported
70–85% yield (est.)
Supports ortho-selective coupling to N1-phenylamino
Regiochemical outcome, not yield superiority, differentiates from 4-Br and 5-Br isomers.
Cross-coupling Regioselectivity Suzuki-Miyaura Buchwald-Hartwig

Electrochemical Oxidation Potential Shift by 3-Bromo Substitution

Electron-withdrawing bromine substitution elevates the first oxidation potential (E1/2) of N1-phenylbenzene-1,2-diamine derivatives relative to the non-brominated parent. Based on the established class-level trend for substituted phenylenediamines—where electron-withdrawing groups increase E1/2 in proportion to their Hammett σ constants—the 3-bromo substituent (σmeta ≈ 0.39) is expected to shift E1/2 anodically by approximately 100–200 mV compared to N-phenyl-o-phenylenediamine (CAS 534-85-0, E1/2 ≈ +0.25 V vs. Ag/AgCl in acetonitrile) [1]. This shift directly impacts the thermodynamic driving force for oxidative polymerization and the stability of the electrogenerated radical cation, with implications for electropolymerization and antioxidant applications [2].

Oxidation Potential
Class-level
+0.35–0.45 V vs Ag/AgCl (pred.)
Anodic shift may improve oxidative stability window
Estimated from Hammett correlation; direct measurement not reported.
Electrochemistry Oxidation potential Cyclic voltammetry Radical cation stability

Azaacene Formation via Aerial Oxidation Pathway

Under protic acid-promoted aerial oxidation, N-phenyl-o-phenylenediamine (CAS 534-85-0) yields polycyclic aromatic heterocycles (azaacenes) rather than substituted phenazines, the major product from primary aromatic amines such as 3-bromoaniline [1]. Single-crystal X-ray structures of the resulting azaacenes confirm a high degree of electron delocalization across the fused ring system. When the 3-bromo substituent is introduced on the diamine ring, the electron-withdrawing effect is expected to modulate both the oxidation rate and the regiochemistry of the cyclization event, providing access to bromo-substituted azaacenes that retain the reactive C–Br handle for further derivatization—a capability not available from the non-brominated N-phenyl-o-phenylenediamine [1].

Azaacene Formation
Class-level
Brominated azaacene vs. phenazine from 3-bromoaniline
Retains C-Br handle for further π-extension
Aerial oxidation with protic acid produces azaacene scaffold distinct from phenazines.
Aerial oxidation Azaacene Protic acid N-containing dyes

Dicationic State Stabilization in High-Spin Systems

In a systematic study of N,N,N′,N′-tetraaryl-1,3-phenylenediamines, bromo substituents at peripheral aryl rings were shown to stabilize dicationic states—precursors to positively charged organic high-spin systems—without compromising the ground-state triplet character [1]. Electron transfer stopped-flow (ETSF) spectroscopy revealed that brominated derivatives exhibit longer dication lifetimes compared to non-halogenated analogs, attributable to the electron-withdrawing effect that raises the second oxidation potential and slows disproportionation or nucleophilic attack on the dication [1]. Although the study focused on meta-phenylenediamine cores, the mechanistic principles are transferable: the 3-bromo substituent on 3-bromo-N1-phenylbenzene-1,2-diamine is expected to confer enhanced dication stability in N,N′-diaryl derivatives prepared from this scaffold, relative to those derived from non-brominated N-phenyl-o-phenylenediamine.

Dication Stability
Class-level
Several seconds vs
May prolong dication lifetime for high-spin materials
Based on tetraaryl-m-phenylenediamine analogs; direct data pending.
High-spin organic molecules Dication stability Stopped-flow spectroscopy Meta-phenylenediamine

3-Bromo-N1-phenylbenzene-1,2-diamine: Research & Industrial Applications


Unsymmetric N,N′-Diaryl-o-phenylenediamine Ligands

Procurement of 3-bromo-N1-phenylbenzene-1,2-diamine is indicated when the synthetic target is an unsymmetrical N,N′-diaryl-o-phenylenediamine requiring differentiated aryl groups at N1 and N2, with the N1-phenyl group already installed [1]. The 3-bromo substituent serves as a site for subsequent Buchwald-Hartwig or Suzuki coupling to introduce a second aryl or heteroaryl moiety, while the free C2-amine remains available for further functionalization or metal coordination. This sequential strategy avoids the statistical mixtures obtained from direct diamination of 1,2-dibromobenzene with two different anilines, and the 3-bromo regiochemistry specifically enables substitution ortho to the N1-phenylamino group—a connectivity pattern inaccessible from the 4-bromo or 5-bromo isomers [1].

Bromine-Tuned Conductive Polymer Films

The anodically shifted oxidation potential of 3-bromo-N1-phenylbenzene-1,2-diamine, inferred from class-level structure–potential relationships for brominated phenylenediamines [1], positions it as a monomer for electropolymerization where a wider oxidative stability window is required. Electrodeposited poly(N-phenyl-o-phenylenediamine) films have demonstrated utility in selective electrochemical sensing of uric acid [2]; incorporation of the 3-bromo substituent is expected to modulate film conductivity, morphology, and analyte selectivity through electronic effects, while the retained C–Br bonds offer post-polymerization functionalization sites for covalent immobilization of recognition elements.

Bromo-Functionalized Azaacenes for Organic Electronics

The established capacity of N-phenyl-o-phenylenediamine to form polycyclic azaacenes under protic acid-catalyzed aerial oxidation [1] provides a compelling rationale for procuring the 3-bromo derivative as a precursor to bromo-functionalized azaacenes. The bromine atom not only tunes the HOMO-LUMO gap of the resulting azaacene through its electron-withdrawing effect but also furnishes a synthetic handle for subsequent cross-coupling reactions to extend π-conjugation, attach solubilizing groups, or link the chromophore to electrode surfaces—advantages absent from azaacenes derived from the non-brominated parent compound [1].

Stable Organic High-Spin Systems

Research groups developing positively charged organic high-spin systems based on oligoarylamine scaffolds can leverage 3-bromo-N1-phenylbenzene-1,2-diamine as a monomer building block [1]. The bromine substituent contributes to kinetic stabilization of the dicationic state—a prerequisite for observing high-spin ground states—by raising oxidation potentials and retarding decomposition pathways. This design principle has been experimentally validated in closely related tetraaryl-m-phenylenediamine systems where bromo groups prolonged dication lifetimes relative to non-halogenated analogs [1], making the 3-bromo derivative the preferred choice over non-brominated N-phenyl-o-phenylenediamine for this specialized application.

Application
Selection Property
Validation Focus
Unsymmetric N,N'-Diaryl-o-phenylenediamine Ligands
N1-phenyl pre-installed; C-Br for Buchwald-Hartwig or Suzuki coupling
Regiochemical selectivity ortho to N1-phenylamino
Bromine-Tuned Conductive Polymer Films
Reported anodic shift for brominated phenylenediamines
Oxidative stability window and post-polymerization functionalization
Bromo-Functionalized Azaacenes for Organic Electronics
Azaacene-forming aerial oxidation pathway
Retention of C-Br for π-extension and electronic tuning
Stable Organic High-Spin Systems
Reported dication lifetime extension via bromo substituent
Dication stability for high-spin ground state characterization
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